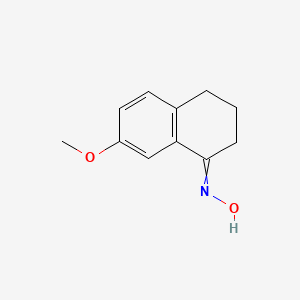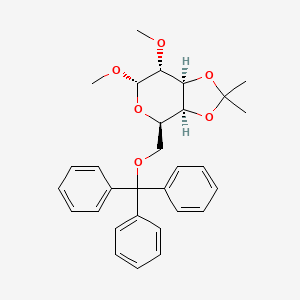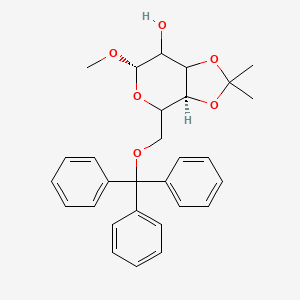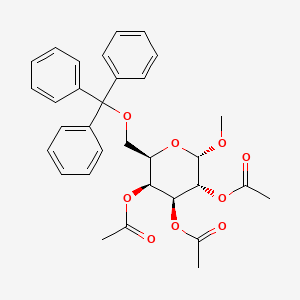
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a useful research compound. Its molecular formula is C36H56N8O16 and its molecular weight is 856.878. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dipyridamole, a known adenosine reuptake and phosphodiesterase inhibitor, possesses antiplatelet and vasodilating activities, and is primarily metabolized in the liver, mainly excreted as glucuronide conjugates, including Dipyridamole Di-O-β-D-glucuronide, through the bile. The glucuronidation of Dipyridamole enhances its solubility and excretion, indicating a significant route of metabolism that aids in understanding its pharmacokinetics and the detoxification processes involved (Khalil, Belal, & Al-badr, 2005).
Pharmacokinetics and Therapeutic Monitoring
The pharmacokinetics of Dipyridamole and its glucuronide metabolites have been extensively studied, revealing that Dipyridamole's glucuronide conjugates can have pharmacological or toxicological effects, either directly or indirectly influencing the parent drug's pharmacokinetics. This underscores the significance of monitoring these glucuronides in therapeutic drug monitoring, potentially optimizing therapeutic outcomes (Shipkova & Wieland, 2005).
Drug Delivery Systems
Innovative drug delivery systems for Dipyridamole, including Polycaprolactone (PCL) fibers prepared by coaxial electrospinning, incorporate Dipyridamole and its metabolites, such as glucuronides. These systems aim to achieve sustained drug release and improve bioavailability, potentially reducing the risk of recurrent stroke events by providing a steady anti-platelet treatment. The structural and physical properties of these fibers can be tailored by adjusting the concentrations of PCL and Dipyridamole, including its glucuronide forms, affecting the fiber diameter, surface hydrophilicity, encapsulation efficiency, and drug release kinetics (Repanas & Glasmacher, 2015).
Mécanisme D'action
Target of Action
Dipyridamole Di-O-β-D-glucuronide, a derivative of Dipyridamole , primarily targets Phosphodiesterase (PDE) and BCRP (Breast Cancer Resistance Protein) . PDE is an enzyme that breaks down secondary messenger molecules cAMP and cGMP, playing a crucial role in signal transduction. BCRP is a protein associated with multi-drug resistance in cancer cells .
Mode of Action
As a PDE inhibitor, Dipyridamole Di-O-β-D-glucuronide blocks the breakdown of cAMP and cGMP, leading to their accumulation . This results in the potentiation of the effects of these messenger molecules, enhancing signal transduction within the cell . As a BCRP inhibitor, it can potentially reverse multi-drug resistance in cancer cells .
Biochemical Pathways
The accumulation of cAMP and cGMP due to PDE inhibition can affect various biochemical pathways. For instance, it can enhance the anti-aggregating action of prostacyclin, an important inhibitor of platelet aggregation . This can lead to a decrease in blood clot formation .
Result of Action
The inhibition of PDE and BCRP by Dipyridamole Di-O-β-D-glucuronide can lead to several cellular effects. The increased levels of cAMP and cGMP can enhance signal transduction, affecting various cellular processes . The inhibition of BCRP can potentially reverse multi-drug resistance in cancer cells .
Analyse Biochimique
Biochemical Properties
Dipyridamole Di-O-β-D-glucuronide interacts with various enzymes and proteins in biochemical reactions. It is a metabolite of Dipyridamole, which has been shown to act as a selective inhibitor of phosphodiesterase V (PDE 5) . This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cAMP and cGMP hydrolysis .
Cellular Effects
Dipyridamole Di-O-β-D-glucuronide has various effects on cells and cellular processes. It has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . This suggests that it may influence cell signaling pathways and gene expression. It also inhibits cAMP and cGMP hydrolysis, which could impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Dipyridamole Di-O-β-D-glucuronide involves its interactions with biomolecules and its effects on gene expression. As a metabolite of Dipyridamole, it acts as a selective inhibitor of phosphodiesterase V (PDE 5), which plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, suggesting that it may influence gene expression .
Propriétés
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFCIJCCRXIKL-RJQGGIIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N8O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675871 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107136-95-8 |
Source


|
| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)










